molecular formula C13H14Cl2O3 B8289477 Ethyl 5-(2',4'-dichlorophenyl)-4-ketopentanoate

Ethyl 5-(2',4'-dichlorophenyl)-4-ketopentanoate

Cat. No. B8289477
M. Wt: 289.15 g/mol
InChI Key: YGWGTHXNUJXCBV-UHFFFAOYSA-N
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Patent
US04283348

Procedure details

A 1-liter R.B. flask was equipped with a magnetic stirrer and charged with 104.13 g (0.400 mol) of 5-(2',4'-dichlorophenyl)-4-ketopentanoic acid dissolved in 250 ml of ethanol and 250 ml of toluene. To this solution was added 5 ml of concentrated sulfuric acid, and the reaction mixture was refluxed through a Soxhlet extractor containing 300 g of Type 3A molecular sieves for 24 hours. The mixture was cooled and 300 ml of the solvent removed on the Rotary Evaporator. The residue was taken up in 300 ml of ether and washed once with water. The mixture was extracted twice with 150 ml portions of 10% K2CO3 solution, then washed with saturated salt solution, and dried (MgSO4). The solvent was removed on the Rotary Evaporator, and the residue vacuum distilled. The product (52.97 g, 46% yield) was obtained as a slightly yellow viscous oil, b.p. 124°-165° C./0.10-0.30 mm.
Quantity
104.13 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
46%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10](=[O:16])[CH2:11][CH2:12][C:13]([OH:15])=[O:14].S(=O)(=O)(O)O.[CH2:22](O)[CH3:23]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10](=[O:16])[CH2:11][CH2:12][C:13]([O:15][CH2:22][CH3:23])=[O:14]

Inputs

Step One
Name
Quantity
104.13 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CC(CCC(=O)O)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask was equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed through a Soxhlet extractor
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
300 ml of the solvent removed on the Rotary Evaporator
WASH
Type
WASH
Details
washed once with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with 150 ml portions of 10% K2CO3 solution
WASH
Type
WASH
Details
washed with saturated salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed on the Rotary Evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue vacuum distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)CC(CCC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52.97 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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